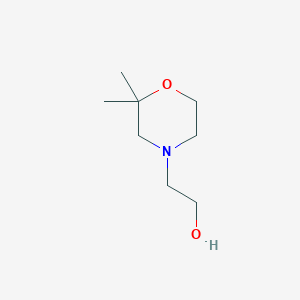
1,2-Dichloroethane-1-sulfonyl chloride
Descripción general
Descripción
1,2-Dichloroethane-1-sulfonyl chloride is a chlorinated hydrocarbon compound with significant industrial and scientific applications. It is a colorless liquid with a chloroform-like odor and is primarily used as an intermediate in the synthesis of various chemical products.
Métodos De Preparación
The synthesis of 1,2-Dichloroethane-1-sulfonyl chloride typically involves the chlorination of ethylene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods often involve the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency.
Análisis De Reacciones Químicas
1,2-Dichloroethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler chlorinated hydrocarbons.
Substitution: It readily undergoes nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dichloroethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl chlorides and other sulfonic acid derivatives.
Biology: In biological research, it is used to modify proteins and other biomolecules through sulfonation reactions.
Industry: Industrial applications include its use as a solvent and as an intermediate in the production of various chemical products, including pesticides and dyes.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloroethane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form sulfonyl derivatives. The molecular targets of this compound include various nucleophilic sites on organic molecules, such as hydroxyl and amine groups. The pathways involved in its reactions typically include nucleophilic substitution and addition reactions.
Comparación Con Compuestos Similares
1,2-Dichloroethane-1-sulfonyl chloride can be compared with other similar compounds such as:
1,2-Dichloroethane: A chlorinated hydrocarbon used primarily as a solvent and in the production of vinyl chloride.
1,1,1-Trichloroethane: Another chlorinated solvent with similar applications but different chemical properties.
Vinyl chloride: A key industrial chemical used in the production of polyvinyl chloride (PVC).
The uniqueness of this compound lies in its specific reactivity and applications in sulfonation reactions, which are not as prominent in the other similar compounds.
Propiedades
IUPAC Name |
1,2-dichloroethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3O2S/c3-1-2(4)8(5,6)7/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQUBRWYXSQPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(S(=O)(=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















